![molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE](/img/structure/B8787454.png)
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE
Übersicht
Beschreibung
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is an organic compound with the chemical formula C27H22N2O6. It is a solid crystalline substance that appears white to pale yellow in color. This compound is slightly soluble in organic solvents and insoluble in water . It is primarily used as an intermediate in organic synthesis for the preparation of functional polymer materials, ligands, and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE typically involves the reaction of bisphenol A with 3-nitrophenol in the presence of a base and a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium on carbon, ethanol as solvent, reaction temperature around 68-70°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 2,2-Bis[4-(3-aminophenoxy)phenyl]propane.
Substitution: Products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE involves its ability to undergo chemical transformations that lead to the formation of various functional materials. The nitro groups in the compound can be reduced to amino groups, which can further react to form polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis[4-(4-nitrophenoxy)phenyl]propane: Similar structure but with nitro groups in different positions.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: The reduced form of the compound with amino groups instead of nitro groups.
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Contains maleimide groups instead of nitro groups.
Uniqueness
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is unique due to the position of the nitro groups, which influences its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate for the synthesis of specific functional materials and compounds .
Eigenschaften
Molekularformel |
C27H22N2O6 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-nitro-3-[4-[2-[4-(3-nitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N2O6/c1-27(2,19-9-13-23(14-10-19)34-25-7-3-5-21(17-25)28(30)31)20-11-15-24(16-12-20)35-26-8-4-6-22(18-26)29(32)33/h3-18H,1-2H3 |
InChI-Schlüssel |
NQFDLVFUJZKZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
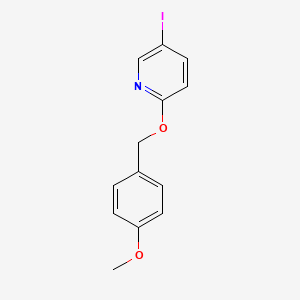
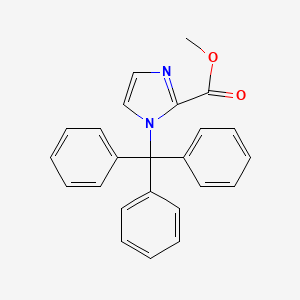
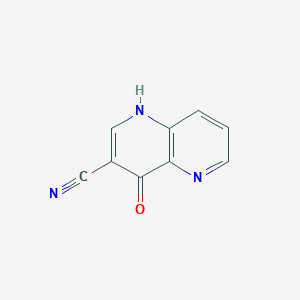
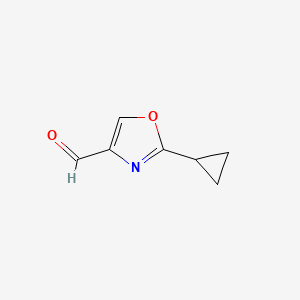
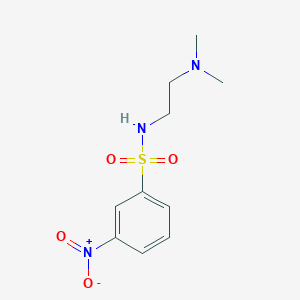

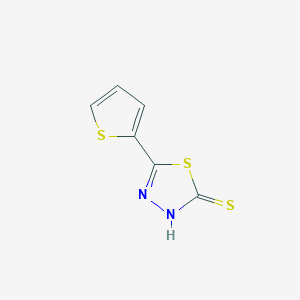
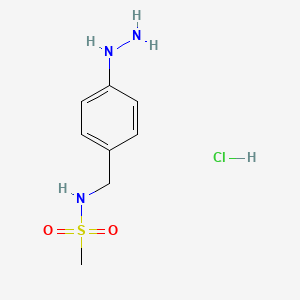
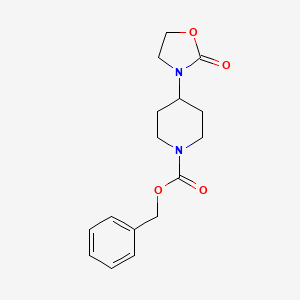
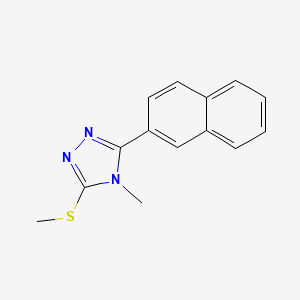
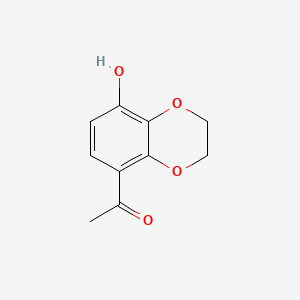
![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)
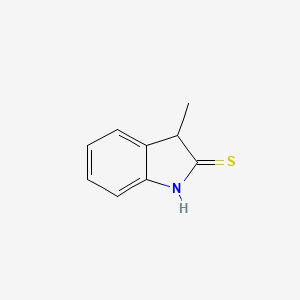
![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)
